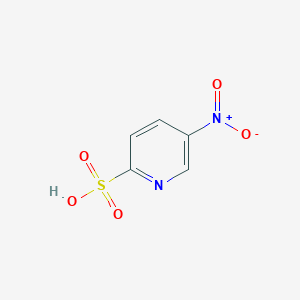

5-nitropyridine-2-sulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5S/c8-7(9)4-1-2-5(6-3-4)13(10,11)12/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQHFODISSWYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376536 | |

| Record name | 5-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465529-94-6 | |

| Record name | 5-Nitro-2-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465529-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonic acid, 5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Strategic Importance of 5-Nitropyridine-2-sulfonic Acid

An In-depth Technical Guide to the Synthesis of 5-Nitropyridine-2-sulfonic Acid from 3-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Pyridines are a cornerstone of N-heterocyclic compounds, integral to modern organic and medicinal chemistry and recognized as a privileged structural motif in drug design.[1] Among pyridine derivatives, nitropyridines serve as versatile and readily available precursors for a wide array of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] this compound, in particular, has emerged as a key intermediate, providing a strategic pathway to various 2,5-disubstituted pyridines.[2][3] These compounds are often challenging to synthesize through other means, making this sulfonic acid derivative a valuable tool for drug discovery and development.

This guide provides a comprehensive technical overview of the synthesis of this compound starting from 3-nitropyridine. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol grounded in authoritative literature.

The Synthetic Pathway: A Mechanistic Deep Dive

The synthesis of this compound from 3-nitropyridine is not a conventional electrophilic aromatic substitution. The pyridine ring, particularly when bearing an electron-withdrawing nitro group, is highly deactivated towards electrophiles. Standard sulfonation conditions (e.g., fuming sulfuric acid at high temperatures) that work for pyridine itself would be ineffective or lead to decomposition.[4][5]

Instead, the established route proceeds through a nuanced, multi-step process initiated by nucleophilic attack.[2][6] The reaction of 3-nitropyridine with aqueous sodium sulfite is the critical first step, leading to the formation of an intermediate which is then converted to the final product.[2][6]

The reaction sequence is as follows:

-

Nucleophilic Addition and Rearrangement: 3-nitropyridine reacts with aqueous sodium sulfite. This results in the formation of the disodium salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid.[6]

-

Acidification: The disodium salt is then treated with an acidic ion exchange resin to produce 5-hydroxyaminopyridine-2-sulfonic acid.[6] The reported yield for this intermediate is 63%.[6]

-

Oxidation (Proposed): The final step involves the oxidation of the hydroxyamino group to the nitro group to yield the target compound, this compound. While the initial sources describe the formation of the sulfonic acid from 3-nitropyridine in a two-step reaction, a separate study details the isolation of the hydroxyamino intermediate.[2][6] Therefore, a subsequent oxidation step is mechanistically logical to arrive at the final nitro compound.

This pathway cleverly circumvents the high activation energy barrier of electrophilic substitution on a deactivated ring by leveraging a nucleophilic addition-rearrangement mechanism.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is synthesized from the available literature and established laboratory practices. It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Reagents and Equipment:

-

3-Nitropyridine

-

Sodium sulfite (Na₂SO₃)

-

Acidic ion exchange resin (e.g., Amberlite IR-120)

-

Suitable oxidizing agent (e.g., hydrogen peroxide with a catalyst, or a persulfate)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard glassware for filtration and extraction

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

Part A: Synthesis of 5-Hydroxyaminopyridine-2-sulfonic Acid [6]

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitropyridine (1.0 eq) in deionized water. Add sodium sulfite (approx. 2.0-2.5 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the 3-nitropyridine starting material.

-

Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Prepare a column with a strongly acidic ion exchange resin. Pass the aqueous reaction solution through the resin column.

-

Elution and Isolation: Elute the column with deionized water. The product, 5-hydroxyaminopyridine-2-sulfonic acid, will be in the eluate. Collect the appropriate fractions.

-

Concentration: Concentrate the collected fractions under reduced pressure using a rotary evaporator to yield the solid intermediate product. A yield of approximately 63% can be expected for this stage.[6]

Part B: Oxidation to this compound

-

Redissolution: Dissolve the 5-hydroxyaminopyridine-2-sulfonic acid intermediate in an appropriate solvent system (e.g., water or a buffered aqueous solution).

-

Oxidation: Add the chosen oxidizing agent slowly to the solution while monitoring the temperature. The specific conditions (temperature, reaction time, choice of oxidant) may require optimization.

-

Workup: Upon completion of the oxidation, the workup procedure will depend on the oxidant used. It may involve quenching excess oxidant, adjusting the pH, and extracting the product.

-

Purification and Characterization: The final product, this compound, can be purified by recrystallization. The structure and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The structure of the key intermediate has been previously verified by X-ray analysis.[6]

Quantitative Data Summary

| Parameter | Value/Condition | Source |

| Starting Material | 3-Nitropyridine | [2][6] |

| Key Reagent | Aqueous Sodium Sulfite | [6] |

| Intermediate | 5-Hydroxyaminopyridine-2-sulfonic acid | [6] |

| Intermediate Yield | 63% | [6] |

| Final Product | This compound | [2] |

| Structure Verification | X-ray analysis (of intermediate) | [6] |

Experimental Workflow Visualization

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Safety and Environmental Health Considerations

Handling the chemicals involved in this synthesis requires adherence to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7] Work should be conducted in a well-ventilated fume hood.[8][9]

-

Chemical Hazards:

-

Emergency Procedures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water.[7]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

-

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Do not let the product enter drains.

Conclusion

The synthesis of this compound from 3-nitropyridine is an elegant example of strategic synthetic design, bypassing the challenges of direct electrophilic substitution on a deactivated pyridine ring. By employing a nucleophilic reaction with sodium sulfite, a reliable and scalable route to this valuable intermediate is achieved. This guide provides the foundational knowledge—from mechanistic insights to a detailed experimental protocol and critical safety data—to empower researchers in leveraging this key building block for the synthesis of novel 2,5-disubstituted pyridines for applications in drug discovery and materials science.

References

-

ResearchGate. (2025). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the sulfonation of pyridine, and point out why sulfonation occurs at the 3-position. Retrieved from [Link]

-

Amanote Research. (2001). This compound, a New Precursor for 2,5-Disubstituted Pyridines. Arkivoc. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. Retrieved from [Link]

-

Filo. (2024). The mechanism for the sulfonation of pyridine is to be stated. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) this compound, a New Precursor for [research.amanote.com]

- 4. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]

- 5. The mechanism for the sulfonation of pyridine is to be stated and the rea.. [askfilo.com]

- 6. The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitropyridine-2-Sulfonic Acid

Abstract

5-Nitropyridine-2-sulfonic acid is a pivotal, yet sparsely characterized, pyridine derivative that serves as a highly versatile precursor for the synthesis of 2,5-disubstituted pyridines. This structural motif is of significant interest in medicinal chemistry and drug development. The compound's utility is dictated by the unique electronic interplay between the electron-withdrawing nitro and sulfonic acid groups and the inherent properties of the pyridine ring. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. It details its synthesis, explores its profound reactivity in nucleophilic aromatic substitution, and outlines robust, field-proven experimental protocols for its full characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in synthetic programs.

Molecular Identity and Structural Insights

This compound is a crystalline solid whose structure is defined by a pyridine ring substituted at the 2-position with a sulfonic acid group (-SO₃H) and at the 5-position with a nitro group (-NO₂).

Table 1: Compound Identification and Key Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 465529-94-6 | [1] |

| Molecular Formula | C₅H₄N₂O₅S | [2] |

| Molecular Weight | 204.16 g/mol | [2] |

| Physical Form | Light yellow powder | [3] |

| Melting Point | Not reported; expected to be >200 °C (decomposes) | Inferred from analogs[4][5] |

| pKa (Predicted) | < 0 | Inferred from sulfonic acid class |

| Solubility | Not reported; expected high solubility in water and polar organic solvents | Inferred from structure |

The key to understanding this molecule's utility lies in its electronic architecture. The sulfonic acid group is one of the strongest acidic functional groups in organic chemistry. The nitro group at the 5-position (para to the sulfonic acid group) and the ring nitrogen atom are both powerful electron-withdrawing groups. This electronic pull renders the C2 and C6 positions of the pyridine ring highly electron-deficient, which is the causal factor behind the compound's characteristic reactivity.

Synthesis Pathway and Chemical Reactivity

Synthesis from 3-Nitropyridine

This compound is not typically prepared by direct sulfonation but rather through a multi-step pathway starting from 3-nitropyridine.[2][6] This pathway leverages a unique reaction with sulfite ions followed by oxidation.

The synthesis proceeds in two primary stages:

-

Formation of the Hydroxylamine Intermediate : 3-nitropyridine reacts with an aqueous solution of sodium sulfite. This is not a simple substitution but a complex reaction that results in the formation of 5-hydroxyaminopyridine-2-sulfonic acid after treatment with an acidic ion-exchange resin.[7][8]

-

Oxidation to the Final Product : The intermediate, 5-hydroxyaminopyridine-2-sulfonic acid, is then oxidized to yield this compound.[3] While various oxidizing agents can be used, potassium permanganate has been reported as an efficient method.[3]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic value of this compound stems from the exceptional lability of its sulfonate group in nucleophilic aromatic substitution (SNAr) reactions.[9] The sulfonate is an excellent leaving group, and its departure is strongly activated by the resonance stabilization provided by both the ring nitrogen and the para-nitro group.[8] This allows for the facile introduction of a wide array of nucleophiles at the C2 position under relatively mild conditions.

This high reactivity makes the compound a superior precursor for generating libraries of 2,5-disubstituted pyridines, a common scaffold in pharmacologically active molecules.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent(s) | Product | Yield | Source |

| Methoxide | Methanol | 2-Methoxy-5-nitropyridine | 95% | [9] |

| Ethoxide | Ethanol | 2-Ethoxy-5-nitropyridine | 97% | [9] |

| Ammonia | Ammonia | 2-Amino-5-nitropyridine | 92% | [9] |

| Butylamine | Butylamine | 2-Butylamino-5-nitropyridine | 76% | [9] |

| Chloride | PCl₅ | 2-Chloro-5-nitropyridine | 87% | [9] |

This reactivity profile demonstrates the compound's role as a versatile synthetic hub, enabling efficient access to amines, ethers, and halides that can be further functionalized.

Physicochemical Properties: Protocols and Analysis

Acidity (pKa)

Theoretical Insight: Aromatic sulfonic acids are highly acidic. The presence of the strongly electron-withdrawing nitro group is expected to further increase the acidity, making this compound a very strong acid with an estimated pKa well below 0, ensuring it is fully deprotonated in most aqueous environments.

Experimental Protocol: Potentiometric Titration Potentiometric titration is the gold-standard method for pKa determination due to its precision and reliability. The protocol involves monitoring pH changes of a solution of the analyte upon the stepwise addition of a titrant.

Methodology:

-

System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure measurement accuracy.

-

Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.

-

Titration: Purge the sample solution with nitrogen to remove dissolved CO₂. Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. For a strong acid like this, the initial pH will be very low, and the titration curve will show a sharp equivalence point.

-

Validation: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.

Aqueous Solubility

Theoretical Insight: The presence of the highly polar and ionizable sulfonic acid group suggests that this compound should exhibit high aqueous solubility. However, factors like crystal lattice energy in the solid state can significantly impact this property.

Experimental Protocol: Thermodynamic Shake-Flask Method The shake-flask method is the definitive technique for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. This ensures that undissolved solid remains at equilibrium.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtration through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Validation: Repeat the experiment at least three times to establish the mean solubility and standard deviation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sci-Hub. Nitropyridines, Their Synthesis and Reactions / ChemInform, 2005 [sci-hub.sg]

- 5. researchgate.net [researchgate.net]

- 6. The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

5-Nitropyridine-2-sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Synthetic Intermediate: From Synthesis and Properties to its Pivotal Role in Medicinal Chemistry

CAS Number: 465529-94-6 Molecular Formula: C₅H₄N₂O₅S Molecular Weight: 204.16 g/mol

Introduction

5-Nitropyridine-2-sulfonic acid is a key heterocyclic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, namely the electron-withdrawing nitro group and the versatile sulfonic acid moiety on the pyridine ring, render it a highly valuable precursor for the synthesis of a diverse array of 2,5-disubstituted pyridines. These derivatives are prominent scaffolds in numerous biologically active compounds, making this compound a critical starting material in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from closely related analogues.

| Property | Value/Description | Source/Rationale |

| CAS Number | 465529-94-6 | Synchem |

| Molecular Formula | C₅H₄N₂O₅S | Synchem |

| Molecular Weight | 204.16 g/mol | Synchem |

| Appearance | Expected to be a crystalline solid. | General property of sulfonic acids. |

| Melting Point | Expected to be high (>300 °C), likely decomposing before melting. | Analogy with pyridine-3-sulfonic acid. |

| Boiling Point | Not applicable; likely to decompose at high temperatures. | General property of sulfonic acids. |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | The sulfonic acid group imparts high polarity. |

Synthesis of this compound

The synthesis of this compound is reported to proceed from 3-nitropyridine in a two-step process. This pathway involves an initial reaction to form an intermediate, which is then oxidized to the final product.

Conceptual Synthesis Pathway

Caption: Synthesis of this compound from 3-nitropyridine.

Detailed Experimental Protocol (Proposed)

Self-Validating System: The following protocol is a representative procedure based on literature descriptions of the reaction sequence. The successful formation of the intermediate and final product should be monitored by appropriate analytical techniques (e.g., TLC, LC-MS) and the final product's identity confirmed by spectroscopic methods.

Step 1: Synthesis of 5-Hydroxyaminopyridine-2-sulfonic acid

-

In a well-ventilated fume hood, prepare a solution of sodium sulfite in water.

-

To this solution, add 3-nitropyridine portion-wise while maintaining the temperature with an ice bath.

-

The reaction mixture is stirred at a controlled temperature for a specified time to allow for the formation of the hydroxylamine intermediate. The progress of the reaction should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is acidified, leading to the precipitation of 5-hydroxyaminopyridine-2-sulfonic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Oxidation to this compound

-

The crude 5-hydroxyaminopyridine-2-sulfonic acid is suspended in water.

-

A solution of potassium permanganate (KMnO₄) is added dropwise to the suspension at a controlled temperature. The reaction is exothermic and should be cooled to prevent side reactions.

-

The disappearance of the purple color of the permanganate indicates the progress of the oxidation.

-

After the addition is complete, the mixture is stirred for an additional period to ensure complete conversion.

-

The manganese dioxide byproduct is removed by filtration.

-

The filtrate containing the potassium salt of this compound can be used directly in subsequent reactions or the free sulfonic acid can be isolated by acidification and evaporation.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the sulfonic acid group, which acts as a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a variety of functional groups at the 2-position of the 5-nitropyridine scaffold.

Nucleophilic Substitution Reactions

Caption: Nucleophilic substitution reactions of this compound.

This reactivity profile makes it a superior alternative to 2-chloro-5-nitropyridine in some instances, as the sulfonic acid displacement can offer different reactivity patterns and milder reaction conditions.

Role in Drug Discovery and Development

The 2,5-disubstituted pyridine motif, readily accessible from this compound, is a privileged structure in medicinal chemistry. The nitro group can be readily reduced to an amino group, which can then be further functionalized, providing a gateway to a vast chemical space.

Key Applications in Medicinal Chemistry:

-

Kinase Inhibitors: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature substituted pyridine cores. The ability to introduce diverse functionalities at the 2- and 5-positions is crucial for tuning selectivity and potency.

-

Antimicrobial Agents: The nitropyridine scaffold itself exhibits antimicrobial properties, and its derivatives are explored for the development of new antibacterial and antifungal drugs.

-

Central Nervous System (CNS) Active Compounds: Pyridine derivatives are prevalent in drugs targeting CNS disorders. The synthetic flexibility offered by this compound allows for the creation of libraries of compounds for screening against various neurological targets.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for this compound has been found in the public domain. The following information is based on the general hazards associated with sulfonic acids and nitropyridines and should be treated as a guideline. A thorough risk assessment should be conducted before handling this compound.

-

Hazard Statements (Anticipated):

-

Causes severe skin burns and eye damage. (Based on the corrosive nature of sulfonic acids).

-

May be harmful if swallowed, in contact with skin, or if inhaled. (General toxicity of nitroaromatic compounds).

-

May cause an allergic skin reaction.

-

-

Precautionary Statements (Recommended):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of water.

-

If swallowed, rinse mouth. Do NOT induce vomiting.

-

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in drug discovery and development. Its ability to serve as a precursor to a wide range of 2,5-disubstituted pyridines makes it an important tool for medicinal chemists. While a comprehensive dataset on its physical and toxicological properties is yet to be fully established, its synthetic utility is well-documented. Further research into its properties and the development of detailed, optimized synthetic protocols will undoubtedly enhance its application in the creation of novel and effective pharmaceuticals.

References

-

Bakke, J. M., & Sletvold, I. (2003). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry, 1(15), 2710–2715. [Link]

An In-depth Technical Guide to the Structure Elucidation of 5-Nitropyridine-2-Sulfonic Acid

Preamble: The Analytical Challenge of a Disubstituted Pyridine

In the landscape of pharmaceutical and agrochemical development, the unequivocal confirmation of molecular structure is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, ensuring the safety and efficacy of a chemical entity. 5-Nitropyridine-2-sulfonic acid presents a compelling case study in structure elucidation. As a precursor for a variety of 2,5-disubstituted pyridines, its structural integrity is paramount.[1] The presence of two potent electron-withdrawing groups on the pyridine ring, a nitro group at the 5-position and a sulfonic acid group at the 2-position, creates a unique electronic environment that profoundly influences its spectroscopic and spectrometric behavior. This guide provides a comprehensive, multi-technique approach to the structural verification of this molecule, grounded in the principles of modern analytical chemistry. We will not merely present data; we will delve into the causality behind the expected results, offering a robust framework for the confident identification of this compound.

I. Foundational Analysis: Elemental Composition and Molecular Mass

Before delving into the intricacies of molecular connectivity, the foundational step is to confirm the elemental composition and the molecular weight of the analyte. This provides the fundamental building blocks upon which the structural puzzle will be assembled.

A. Elemental Analysis

Elemental analysis by combustion is a quantitative technique that determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[2][3][4][5] For a pure sample of this compound (C₅H₄N₂O₅S), the expected elemental composition is a critical first validation point.

Table 1: Theoretical Elemental Composition of C₅H₄N₂O₅S

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 5 | 60.05 | 29.42 |

| Hydrogen (H) | 1.01 | 4 | 4.04 | 1.98 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.73 |

| Oxygen (O) | 16.00 | 5 | 80.00 | 39.19 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 15.71 |

| Total | 204.18 | 100.00 |

Experimental Protocol: Combustion Analysis

-

Sample Preparation: A small, precisely weighed amount of the dried, purified analyte (typically 1-3 mg) is placed in a tin or silver capsule.

-

Combustion: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich environment. This process converts carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂.

-

Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

-

Calculation: The percentage of each element is calculated by comparing the detector response of the sample to that of a known standard.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula. Electron ionization (EI) is a common technique for volatile, thermally stable compounds.[1][6][7] However, for a polar, non-volatile molecule like a sulfonic acid, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and preserve the molecular ion.[8][9]

Expected Result: Using negative-ion ESI-MS, the expected molecular ion would be the deprotonated species [M-H]⁻.

-

Calculated Exact Mass for C₅H₃N₂O₅S⁻: 202.9771

-

Observed m/z in HRMS: A measured value within a few parts per million (ppm) of the calculated exact mass provides strong evidence for the proposed molecular formula.

II. Unraveling the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10][11] For this compound, both ¹H and ¹³C NMR, supplemented by 2D techniques, will provide unambiguous evidence of the substitution pattern.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

The pyridine ring has three remaining protons. Their chemical shifts and coupling patterns are highly informative. The electron-withdrawing nature of both the nitro and sulfonic acid groups will deshield all ring protons, shifting them downfield.

Predicted ¹H NMR Spectrum (in D₂O)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | 9.0 - 9.2 | d | ~2.5 (³J) | Most deshielded proton due to proximity to the nitrogen and the sulfonic acid group. Coupled to H-4. |

| H-4 | 8.6 - 8.8 | dd | ~8.5 (³J), ~2.5 (⁴J) | Deshielded by the nitro group. Coupled to both H-3 and H-6. |

| H-3 | 8.0 - 8.2 | d | ~8.5 (³J) | Least deshielded of the ring protons, but still significantly downfield. Coupled to H-4. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.[12][13][14]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 16-64 scans for good signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Referencing: The residual solvent peak is used for calibration (D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the five distinct carbon environments of the pyridine ring. The carbons directly attached to the electron-withdrawing substituents will be significantly deshielded.

Predicted ¹³C NMR Spectrum (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155 - 160 | Directly attached to the highly electron-withdrawing sulfonic acid group. |

| C-5 | 148 - 152 | Directly attached to the electron-withdrawing nitro group. |

| C-6 | 140 - 145 | Deshielded due to proximity to the nitrogen and the sulfonic acid group. |

| C-4 | 135 - 140 | Influenced by the nitro group. |

| C-3 | 125 - 130 | Least deshielded carbon, but still downfield due to the overall electron-poor nature of the ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of ¹³C.[12][13]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled for singlet peaks.

-

Number of Scans: 512-2048 scans.

-

Relaxation Delay: 2-5 seconds.

-

-

Referencing: The solvent peak is used for calibration (DMSO-d₆ at ~39.5 ppm).

C. 2D NMR Spectroscopy: Confirming Connectivity

To definitively assign the proton and carbon signals and confirm their connectivity, 2D NMR experiments are invaluable.[10][11][15][16][17]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming which proton is attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the substitution pattern and the positions of quaternary carbons.

Caption: 2D NMR workflow for structural confirmation.

III. Identifying Functional Groups: Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[18][19] For this compound, we expect to see characteristic absorptions for the sulfonic acid, nitro, and aromatic pyridine groups.

Predicted FTIR (ATR) Spectrum

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| ~1600, ~1470 | C=C and C=N stretch | Pyridine Ring |

| 1550 - 1500 | Asymmetric NO₂ stretch | Nitro Group |

| 1350 - 1300 | Symmetric NO₂ stretch | Nitro Group |

| 1250 - 1150 | Asymmetric SO₂ stretch | Sulfonic Acid |

| 1080 - 1030 | Symmetric SO₂ stretch | Sulfonic Acid |

| ~900 | O-H out-of-plane bend | Sulfonic Acid |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[20][21][22][23][24]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply firm, even pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

IV. Fragmentation Analysis: Mass Spectrometry (MS)

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns.[22][25] Under harsher ionization conditions or through tandem MS (MS/MS) experiments, this compound is expected to fragment in a predictable manner.

Predicted Fragmentation Pattern (Negative Ion Mode)

Caption: Proposed MS fragmentation pathways.

The most likely fragmentation pathways involve the loss of the sulfonic acid group as SO₃ and the nitro group as NO₂.[8][9] The relative abundance of the fragment ions can provide further confidence in the structural assignment.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)

-

Ionization: Generate the [M-H]⁻ ion using ESI.

-

Isolation: Isolate the precursor ion (m/z 203) in the first mass analyzer.

-

Fragmentation: Induce fragmentation of the isolated ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Detection: Analyze the resulting fragment ions in the second mass analyzer.

V. The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of spectroscopic and spectrometric techniques provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[26][27][28][29][30]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow a single, high-quality crystal of this compound, typically by slow evaporation from a suitable solvent.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a detailed 3D model of the molecule.

VI. Synthesis and Conclusion: A Self-Validating System

The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. Each technique provides a piece of the puzzle, and their collective agreement creates a self-validating system. Elemental analysis and HRMS confirm the molecular formula. ¹H and ¹³C NMR, supported by 2D methods, map out the precise connectivity of the atoms. FTIR identifies the key functional groups, and MS/MS reveals characteristic fragmentation patterns. Finally, X-ray crystallography can provide an indisputable 3D image of the molecule. By systematically applying these techniques and understanding the underlying chemical principles that govern the data, researchers can confidently and unequivocally determine the structure of this compound and other novel chemical entities.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Visualized Experiments. Available at: [Link]

-

Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. The Journal of the American Chemical Society. Available at: [Link]

-

Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

-

Small molecule crystallography. Excillum. Available at: [Link]

-

This compound, a New Precursor for 2,5-Disubstituted Pyridines. Amanote Research. Available at: [Link]

-

NMR Sample Preparation. University of Missouri-St. Louis. Available at: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. Available at: [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

NMR Sample Preparation. Iowa State University. Available at: [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

X-Ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Available at: [Link]

-

A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

-

Electron ionization. Wikipedia. Available at: [Link]

-

How To Prepare And Run An NMR Sample. alwsci. Available at: [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

-

Total Sulfur Analysis. Crea Analytical. Available at: [Link]

-

What are the best practices for sample preparation for NMR analysis?. Reddit. Available at: [Link]

-

(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]

-

2D NMR Experiments - HETCOR. Nanalysis. Available at: [Link]

-

How to Prepare and Run a NMR Sample. YouTube. Available at: [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

-

7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available at: [Link]

-

Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. PubMed. Available at: [Link]

-

Detection of Sulphur in an Organic Compound. YouTube. Available at: [Link]

-

Wiley Launches New Database of Predicted Infrared Spectra. Wiley. Available at: [Link]

-

Molecular Structure Prediction Using Infrared Spectra. Stanford University. Available at: [Link]

-

IR spectra prediction. Cheminfo.org. Available at: [Link]

-

Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. White Rose eTheses Online. Available at: [Link]

-

15.7 Spectroscopy of Aromatic Compounds. OpenStax. Available at: [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. jelsciences.com [jelsciences.com]

- 3. azom.com [azom.com]

- 4. creaanalytical.com.au [creaanalytical.com.au]

- 5. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. youtube.com [youtube.com]

- 15. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cs229.stanford.edu [cs229.stanford.edu]

- 20. agilent.com [agilent.com]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 23. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 24. jascoinc.com [jascoinc.com]

- 25. bitesizebio.com [bitesizebio.com]

- 26. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 27. excillum.com [excillum.com]

- 28. rigaku.com [rigaku.com]

- 29. azolifesciences.com [azolifesciences.com]

- 30. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

5-nitropyridine-2-sulfonic acid molecular weight and formula

An In-Depth Technical Guide to 5-Nitropyridine-2-sulfonic acid: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound is a pivotal intermediate in synthetic organic chemistry. Characterized by a pyridine ring functionalized with both a nitro group and a sulfonic acid group, its unique electronic properties make it a versatile precursor for a wide range of 2,5-disubstituted pyridines. The sulfonic acid moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are foundational to the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its molecular characteristics, synthesis, chemical reactivity, and significant applications, particularly in the realm of pharmaceutical and materials science research.

Core Molecular and Physicochemical Properties

This compound is a stable, solid organic compound. Its core identity is defined by its specific molecular structure and resulting physical properties. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, making the sulfonic acid group at the C2 position susceptible to substitution.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H4N2O5S | [1][2] |

| Molecular Weight | 204.16 g/mol | [1][2] |

| CAS Number | 465529-94-6 | [1][2] |

| Appearance | Yellow crystalline solid (typical for related compounds) | [3] |

Synthesis and Chemical Reactivity

The strategic value of this compound lies in its function as a chemical building block. Its synthesis and subsequent reactions provide a robust pathway to otherwise difficult-to-access pyridine derivatives.

Synthetic Pathway

The compound is typically formed via a two-step reaction starting from 3-nitropyridine.[4] This process highlights a specific and controlled method for introducing the sulfonic acid group onto the pre-functionalized pyridine ring, setting the stage for its primary use as a synthetic intermediate.

Key Reactivity: Nucleophilic Aromatic Substitution

The primary utility of this compound stems from the lability of its sulfonate group. This group is an effective leaving group, allowing for a variety of nucleophiles to be introduced at the 2-position of the pyridine ring. This reaction is a powerful tool for creating 2,5-disubstituted pyridines, a structural motif of high interest in medicinal chemistry.[4][5]

A wide range of nucleophiles have been successfully employed in this substitution, including:

-

Oxygen Nucleophiles: Alkoxides such as methoxide and ethoxide react to form 2-alkoxy-5-nitropyridines in high yields.[4]

-

Nitrogen Nucleophiles: Ammonia and various primary and secondary amines can be used to synthesize 2-amino-5-nitropyridine derivatives.[4]

-

Halogen Nucleophiles: The sulfonate can be displaced to produce compounds like 2-chloro-5-nitropyridine, itself a versatile intermediate.[4]

Sources

A Senior Application Scientist’s Guide to the Solubility of 5-Nitropyridine-2-Sulfonic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-nitropyridine-2-sulfonic acid. Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data summary to offer a foundational understanding of the physicochemical properties governing the compound's solubility. We will explore its molecular structure, predict its behavior in various organic solvent classes based on first principles, and provide a detailed, field-proven experimental protocol for its quantitative determination. This guide is designed to empower scientists to make informed decisions for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Challenge of a Zwitterionic Pyridine

This compound is a highly functionalized pyridine derivative. The presence of a strongly acidic sulfonic acid group and a strongly electron-withdrawing nitro group makes it a valuable precursor for the synthesis of various 2,5-disubstituted pyridines, which are common motifs in pharmaceuticals and agrochemicals.[1][2] However, the very features that make this molecule synthetically useful also create significant challenges in predicting and controlling its solubility.

The molecule possesses both a highly acidic proton (sulfonic acid) and a weakly basic site (the pyridine nitrogen). This duality leads to the formation of an internal salt, or zwitterion. This zwitterionic character results in strong intermolecular electrostatic interactions and a high crystal lattice energy, which are the dominant factors dictating its solubility profile. Understanding this behavior is critical for its practical application. This guide provides the theoretical framework and practical methodologies to master the solubilization of this challenging yet important compound.

Physicochemical Properties and Their Impact on Solubility

To predict how this compound will behave in different solvents, we must first analyze its key structural features.

-

Molecular Structure: C₅H₄N₂O₅S

-

Molecular Weight: 204.16 g/mol [3]

-

Acidity and Basicity: The molecule contains a sulfonic acid group (-SO₃H), which is a very strong acid (pKa typically < 0), comparable to sulfuric acid.[4] The pyridine nitrogen is weakly basic, and its basicity is further reduced by the strong electron-withdrawing effects of the adjacent sulfonic acid group and the nitro group at the 5-position.

-

Zwitterionic Nature: Due to the presence of both a strong acidic center and a basic nitrogen, the molecule is expected to exist predominantly as a zwitterion in its solid state. This internal salt structure is the single most important factor governing its solubility, leading to poor solubility in solvents that cannot effectively solvate both charged centers. A similar compound, 2-amino-5-nitrobenzenesulfonic acid, demonstrates this principle, exhibiting poor solubility in most organic solvents due to its zwitterionic state.[5]

-

Hydrogen Bonding: The molecule has potent hydrogen bond donor (-SO₃H) and acceptor sites (the sulfonate oxygens, nitro group oxygens, and pyridine nitrogen). Its ability to engage in hydrogen bonding will be a key determinant of its solubility in protic solvents.

Theoretical Solubility Profile in Organic Solvents

Based on the principles of "like dissolves like" and the physicochemical properties discussed above, we can predict the solubility of this compound across different solvent classes. This analysis is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | These solvents can effectively solvate both the anionic sulfonate group and the protonated pyridine ring through hydrogen bonding. They possess high dielectric constants, which help to overcome the crystal lattice energy. Experimental evidence shows the compound can be heated in methanol to reflux, suggesting at least moderate solubility at elevated temperatures.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Moderate | Solvents like DMSO and DMF have high dielectric constants and are excellent hydrogen bond acceptors, allowing them to solvate the cationic site. However, they are less effective at solvating the sulfonate anion compared to protic solvents. The related 5-nitropyridine-2-carboxylic acid is known to be soluble in DMSO.[6][7] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the strong electrostatic forces of the zwitterionic crystal lattice. The analogous 2-methyl-5-nitrobenzenesulfonic acid shows solubility in ether, but its non-pyridine structure may reduce its zwitterionic character.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | While slightly polar, these solvents are poor hydrogen bonders and have insufficient polarity to disrupt the strong intermolecular forces of the compound. |

Experimental Protocol: The Gold Standard for Solubility Determination

Objective:

To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. Add a precisely known volume of the chosen solvent (e.g., 5.0 mL).

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the samples for a minimum of 24 hours. Causality Insight: 24-48 hours is typically sufficient to ensure that the system has reached thermodynamic equilibrium. For compounds with slow dissolution kinetics, longer times may be necessary. A pilot study sampling at 24, 48, and 72 hours can validate the chosen equilibration time.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Trustworthiness Check: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. Expert Tip: Discard the first portion of the filtrate (e.g., 0.5 mL) to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration from Analysis) × (Dilution Factor)

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask method.

Practical Strategies for Enhancing Solubility

For many applications, particularly in organic synthesis, achieving a homogeneous solution is essential. If this compound proves insoluble in a desired solvent, the following strategies can be employed.

Strategy 1: Temperature Adjustment

As suggested by reaction protocols, the solubility of this compound likely increases with temperature.[1] Gentle heating can be an effective first step, particularly in polar solvents like ethanol or DMF. However, thermal stability should be confirmed to avoid degradation.

Strategy 2: Salt Formation (The Most Effective Method)

The most powerful strategy for solubilizing sulfonic acids in organic media is to disrupt the zwitterionic form by converting the compound into a salt.[5] This is achieved by adding a suitable base.

-

Mechanism: The base deprotonates the highly acidic sulfonic acid group, forming a sulfonate anion. The counter-ion is now the protonated base. This prevents the formation of the internal zwitterion, replacing the strong crystal lattice forces with weaker ion-pair interactions that are more easily disrupted by organic solvents.

-

Choosing a Base: For solubility in organic solvents, an organic base is preferred. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Adding 1.0 to 1.1 equivalents of the base to a suspension of the sulfonic acid in a solvent like DCM or THF will often lead to complete dissolution.

Decision-Making Diagram for Solubilization

Caption: A decision tree for solubilizing the target compound.

Conclusion

This compound presents a distinct solubility profile dominated by its zwitterionic character. While this leads to poor solubility in non-polar and many aprotic organic solvents, its solubility can be achieved in polar protic solvents. For broader utility in organic synthesis, conversion to an organic salt via the addition of a base like triethylamine is the most robust and recommended strategy. By understanding the underlying chemical principles and employing rigorous experimental methods like the Shake-Flask protocol, researchers can effectively manage and utilize this valuable chemical building block.

References

-

Nielsen, A. T., & Houlihan, S. A. (2001). This compound, a new precursor for 2,5-disubstituted pyridines. Arkivoc, 2001(1), 63-72. [Link]

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1: Determination of Solubility.

-

PubChem. (n.d.). 5-Nitropyridine-2-thiol. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 5-Nitropyridine-2-sulfonyl chloride. Retrieved January 22, 2026, from [Link]

-

Amanote Research. (2001). This compound, a New Precursor for 2,5-Disubstituted Pyridines. Retrieved January 22, 2026, from [Link]

-

Thieme Chemistry. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. Retrieved January 22, 2026, from [Link]

- Avogadro, A. B., & Curie, C. D. (2005). Method for determining solubility of a chemical compound.

-

Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 22, 2026, from [Link]

-

Nielsen, A. T., & Houlihan, S. A. (2001). Substitution reactions of this compound. A new pathway to 2,5-disubstituted pyridines. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Methyl-5-nitrobenzenesulfonic acid. Retrieved January 22, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. synchem.de [synchem.de]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 30651-24-2 CAS MSDS (5-Nitropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-Nitropyridine-2-carboxylic acid | 30651-24-2 [m.chemicalbook.com]

- 8. 2-Methyl-5-nitrobenzenesulfonic acid | C7H7NO5S | CID 8458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Characterization of 5-Nitropyridine-2-Sulfonic Acid: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 5-nitropyridine-2-sulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and understand its chemical behavior. This document synthesizes available experimental data with established spectroscopic principles to offer a comprehensive resource for laboratory applications.

Molecular Structure and Spectroscopic Overview

This compound is a disubstituted pyridine ring, featuring a strongly electron-withdrawing nitro group at the 5-position and a sulfonic acid group at the 2-position. This substitution pattern significantly influences the electronic environment of the pyridine ring, which is clearly reflected in its spectroscopic signatures. The structure of this compound has been unequivocally confirmed by X-ray crystallography.[1]

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing both the experimental values and an expert interpretation of the spectral features.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro and sulfonic acid groups deshields these protons, causing them to resonate at relatively high chemical shifts (downfield).

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 8.17 | d | 8.6 |

| H-3 | 8.81 | dd | 2.5, 8.6 |

| H-6 | 9.42 | d | 2.3 |

| Data obtained in D₂O with (CH₃)₃SiCD₂CD₂CO₂Na as a reference.[1] |

Interpretation:

-

H-6 (9.42 ppm): This proton is positioned between the nitrogen atom of the pyridine ring and the nitro group, leading to the most significant deshielding and the highest chemical shift. It appears as a doublet due to coupling with H-4 (meta-coupling).

-

H-3 (8.81 ppm): This proton is ortho to the sulfonic acid group and meta to the nitro group. It is split into a doublet of doublets due to coupling with both H-4 (ortho-coupling) and H-6 (para-coupling).

-

H-4 (8.17 ppm): This proton is ortho to the nitro group and meta to the sulfonic acid group. It appears as a doublet due to coupling with H-3 (ortho-coupling).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached functional groups and the electronegativity of the nitrogen atom.

| Carbon | Chemical Shift (δ) ppm |

| C-4 | 124.8 |

| C-3 | 137.5 |

| C-5 | 147.9 |

| C-6 | 148.2 |

| C-2 | 166.0 |

| Data obtained in D₂O with (CH₃)₃SiCD₂CD₂CO₂Na as a reference.[1] |

Interpretation:

-

C-2 (166.0 ppm): This carbon is directly attached to the highly electronegative sulfonic acid group, resulting in the most downfield chemical shift.

-

C-6 (148.2 ppm) and C-5 (147.9 ppm): These carbons are significantly deshielded due to their proximity to the ring nitrogen and the nitro group, respectively.

-

C-3 (137.5 ppm) and C-4 (124.8 ppm): These carbons show relatively upfield chemical shifts compared to the other ring carbons.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O), in a 5 mm NMR tube.[2] Add a small amount of a suitable internal standard if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe for the specific solvent to ensure optimal magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected and baseline-corrected for accurate analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3448 | br. s | O-H stretch (sulfonic acid and/or water) |

| 3114 | m | C-H stretch (aromatic) |

| 1601 | w | C=C stretch (pyridine ring) |

| 1552 | s | Asymmetric NO₂ stretch |

| 1362 | s | Symmetric NO₂ stretch |

| 1274, 1229 | s | S=O stretch |

| 1049 | s | S-O stretch |

| 862, 833 | m | C-H out-of-plane bend |

| 753 | s | C-S stretch |

| Data obtained from a KBr pellet.[1] |

Interpretation:

-

O-H Stretch (3448 cm⁻¹): The broad and strong absorption is characteristic of the O-H stretching vibration of the sulfonic acid group, likely broadened by hydrogen bonding. The presence of water in the sample can also contribute to this band.[3]

-

Aromatic C-H Stretch (3114 cm⁻¹): This absorption is typical for C-H bonds on an aromatic ring.

-

NO₂ Stretches (1552 and 1362 cm⁻¹): The strong absorptions at these wavenumbers are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[4]

-

S=O and S-O Stretches (1274, 1229, and 1049 cm⁻¹): These strong absorptions are indicative of the stretching vibrations of the sulfonyl group (SO₃H).[5][6]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.

| m/z | Relative Intensity (%) | Assignment |

| 140 | 100 | [M - SO₃H]⁺ or [M - H₂O - NO₂]⁺ |

| 110 | 16 | [M - SO₃H - NO]⁺ |

| 94 | 9 | [M - SO₃H - NO₂]⁺ |

| 93 | 10 | [C₅H₄N]⁺ |

| 66 | 15 | [C₄H₄N]⁺ |

| 64 | 93 | [SO₂]⁺ |

| Data obtained by Electron Ionization (EI) at 70 eV.[1] |

Interpretation: The mass spectrum of this compound does not show a prominent molecular ion peak, which is common for compounds that fragment easily. The fragmentation pattern is consistent with the loss of the functional groups.[7][8]

-

m/z 140: This is the base peak and could correspond to the loss of the sulfonic acid group or a combination of water and the nitro group.

-

m/z 64: The high intensity of this peak is a strong indicator of the presence of a sulfur dioxide fragment, characteristic of sulfonic acids.[9]

-

Other Fragments: The peaks at m/z 110, 94, 93, and 66 correspond to further fragmentation of the pyridine ring after the initial loss of the substituent groups. The loss of NO (30 Da) and NO₂ (46 Da) are common fragmentation pathways for nitroaromatic compounds.[10]

Experimental Protocol for Mass Spectrometry (EI-MS)

Caption: Workflow for EI-MS data acquisition.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if the compound is sufficiently volatile and thermally stable, through a gas chromatograph (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier, and the signal is processed to generate a mass spectrum.

-

Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The spectroscopic data presented in this guide provide a detailed and validated fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the arrangement of protons and carbons on the substituted pyridine ring. The IR spectrum clearly identifies the characteristic vibrations of the nitro and sulfonic acid functional groups. Finally, the mass spectrum reveals a fragmentation pattern consistent with the molecular structure. By utilizing the information and protocols outlined in this document, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows.

References

-

Nandiyanto, A. B. D., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, vol. 4, no. 1, 2019, pp. 97-118, [Link].

-

Breci, L. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 29 Aug. 2023, [Link].

-

"12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 1 Jan. 2025, [Link].

-

"Mass Spectrometry of Sulfonic Acids and Their Derivatives." ResearchGate, . Accessed 22 Jan. 2026.

-

"this compound, a new precursor for 2,5-disubstituted pyridines." Semantic Scholar, . Accessed 22 Jan. 2026.

-

"FTIR spectra (a): pure PS (b): 1 h sulfonation (c): 3 h..." ResearchGate, . Accessed 22 Jan. 2026.

-

"The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm." ResearchGate, . Accessed 22 Jan. 2026.

-

"FTIR spectrum for Pyridine." ResearchGate, . Accessed 22 Jan. 2026.

-

Smith, Brian C. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy Online, 1 Sept. 2020, .

-

"this compound, a New Precursor for 2,5-Disubstituted Pyridines." Amanote Research, . Accessed 22 Jan. 2026.

- "Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight." AIP Publishing, aip.scitation.org/doi/10.1063/1.5134120. Accessed 22 Jan. 2026.

- "Mass spectrometry based fragmentation patterns of nitrosamine compounds." PubMed, pubmed.ncbi.nlm.nih.gov/35488880/. Accessed 22 Jan. 2026.

-

"Free FTIR Basic Organic Functional Group Reference Chart." Thermo Fisher Scientific, . Accessed 22 Jan. 2026.

-

"FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles." ResearchGate, . Accessed 22 Jan. 2026.

-

"Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers." PMC, . Accessed 22 Jan. 2026.

-

"13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." MDPI, . Accessed 22 Jan. 2026.

- "Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry." Wiley Online Library, onlinelibrary.wiley.com/doi/abs/10.1002/1098-2760(2000)14:12%3C837::AID-RCM982%3E3.0.CO;2-9. Accessed 22 Jan. 2026.

-